N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine
Description
Propriétés
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-2-5-15-14(4-1)16(21-12-20-15)23-10-6-13(7-11-23)22-17-18-8-3-9-19-17/h3,8-9,12-13H,1-2,4-7,10-11H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBKWOAVRGCPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the tetrahydroquinazoline ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine ring formation: The piperidine ring is introduced through nucleophilic substitution reactions.
Pyrimidine ring attachment: The final step involves the coupling of the pyrimidine ring to the piperidine-tetrahydroquinazoline intermediate using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium or platinum, and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Cancer Therapy
One of the primary applications of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine is in the development of cancer therapeutics. Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to reduced cell proliferation in various cancer types.
Case Study: Inhibition of CDK Activity
A study demonstrated that derivatives of pyrimidine-based compounds effectively inhibited CDK4 and CDK6, leading to decreased proliferation in cancer cell lines. The mechanism involves the disruption of the cell cycle, which is essential for tumor growth and survival .
Neurological Disorders
Emerging research suggests potential applications in treating neurological disorders. Compounds that interact with piperidine and quinazoline structures have shown promise in modulating neurotransmitter systems, which may be beneficial for conditions such as depression and anxiety.
Case Study: Neurotransmitter Modulation
In preclinical studies, similar compounds have been evaluated for their ability to enhance serotonin and dopamine signaling pathways. These pathways are critical for mood regulation and cognitive function .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound class. Research has indicated that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
In vitro assays revealed that specific derivatives showed effective inhibition of bacterial growth through mechanisms that disrupt bacterial cell wall synthesis and function .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cancer Therapy | CDK inhibition | Reduced proliferation in cancer cell lines |
| Neurological Disorders | Modulation of neurotransmitter systems | Enhanced signaling pathways |
| Antimicrobial Activity | Disruption of bacterial cell walls | Significant inhibition against pathogenic strains |
Mécanisme D'action
The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Structural Analogues in Adenosine Receptor Antagonism
Several pyrimidine-piperidine/pyrrolidine hybrids in demonstrate adenosine receptor antagonism. Key examples include:
- (R)-6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrido[4,5-d]pyrimidin-4-amine (Compound 10): Features a pyridopyrimidine core with a methoxymethyl-pyrrolidine substituent. Activity: Reported IC₅₀ values for adenosine receptor subtypes (e.g., A₂A) . Structural Divergence: The target compound lacks the pyrazole and pyrido[4,5-d]pyrimidine extensions but shares the pyrimidin-amine and piperidine motifs.
Antiviral and SARS-CoV-2 Inhibitors
- 1-[4-(Hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone (Compound 128): A dihydropyrido-pyrimidine derivative studied for SARS-CoV-2 inhibition via in silico docking . Key Difference: The hexylamino and pyridin-3-yl substituents contrast with the tetrahydroquinazolin-piperidine system, highlighting variability in scaffold design for viral targets.
Opioid Receptor Analogs
- Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) : A fentanyl analog with a piperidin-4-yl group .
- Structural Overlap : Both compounds incorporate piperidine, but the target’s tetrahydroquinazolin-pyrimidine system diverges from fentanyl’s carboxamide-phenethyl framework.
Patent-Based Pyrimidine Derivatives
- Example 19 (EP 3 532 474 B1): A benzamide derivative with a piperidin-4-yl-pyrazine substituent . Divergence: The benzamide core and pyrazine substituent differ from the pyrimidin-amine and tetrahydroquinazolin groups.
Comparative Data Table
Key Structural and Functional Insights
- Tetrahydroquinazolin vs. Pyrrolidine/Pyridine: The target’s fused bicyclic system may enhance binding affinity through π-π stacking or hydrophobic interactions compared to monocyclic substituents in Compounds 10 and 128 .
- Piperidine Positioning : The piperidin-4-yl group in the target compound and furanylfentanyl suggests a shared preference for spatially defined receptor interactions, though pharmacological outcomes differ .
Methodological Considerations
- Crystallography : The target compound’s structure may be validated using SHELXL (as per ), contrasting with CCP4 suite-based methods for macromolecules .
- In Silico Modeling : Compound 128’s use in SARS-CoV-2 studies underscores computational approaches applicable to the target compound for activity prediction .
Activité Biologique
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that combines a tetrahydroquinazoline moiety with a piperidine ring and a pyrimidine amine group. Its molecular formula is with a molecular weight of approximately 392.5 g/mol. The specific arrangement of these functional groups suggests a diverse range of biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases, particularly CaMKII (Calcium/Calmodulin-dependent Protein Kinase II). A study demonstrated that certain derivatives exhibited over 100-fold selectivity for CaMKII compared to other kinases, highlighting their potential as targeted therapeutics .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has been evaluated against several bacterial strains, indicating moderate to strong inhibitory effects .
- Anti-Virulence Properties : The compound has also been explored for its ability to inhibit virulence factors in pathogenic bacteria. This includes the inhibition of Mono-ADP-ribosyltransferase toxins, which are critical for bacterial pathogenicity .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives.
Case Studies
- Inhibition of CaMKII : A study reported that specific derivatives of the compound showed potent inhibition of CaMKII with IC50 values significantly lower than known inhibitors like KN-93. This suggests that modifications to the phenyl group can enhance inhibitory activity .
- Antimicrobial Evaluation : In another investigation, derivatives were tested against multiple strains of bacteria and fungi. The results indicated that certain compounds not only inhibited growth but also reduced biofilm formation, which is crucial for treating chronic infections .
- Virulence Factor Targeting : Research focused on the ability of the compound to protect human cells from bacterial toxins demonstrated promising results. Compounds exhibited protective effects against high doses of virulent toxins with EC50 values indicating effective concentrations for therapeutic use .
Q & A
Q. What are the established synthetic methodologies for N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine?
The synthesis typically involves coupling reactions between amine intermediates and heterocyclic precursors. For example:
- Method A : Reacting acid derivatives with 1-(pyrimidin-2-yl)piperidin-4-amine in the presence of coupling agents (e.g., HATU or EDCI) and bases like cesium carbonate. Solvent choice (e.g., THF, DMF) and temperature (35–60°C) significantly influence yield .
- Multi-step protocols : Similar quinazoline derivatives are synthesized via sequential reactions, such as demethylation using BBr₃ in dichloromethane, followed by purification via column chromatography or HPLC .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400–500 MHz) and ¹³C NMR (100–125 MHz) in deuterated solvents (e.g., CDCl₃, DMSO-d₆) confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., m/z 461.9 [M+H]⁺ in quinazoline analogs) .
- HPLC : Reverse-phase HPLC with ACN/H₂O gradients ensures purity (>95%) and identifies retention time anomalies .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance synthesis yield?
- Catalyst optimization : Increasing catalyst equivalents (e.g., from 0.05 to 0.1 eq CuBr) improves coupling efficiency in Ullmann-type reactions .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 35–50°C enhance solubility of intermediates, as seen in piperidine-amine coupling reactions .
- Purification strategies : Gradient elution (e.g., 0–100% ethyl acetate/hexane) and preparative HPLC resolve co-eluting impurities in multi-step syntheses .
Q. What approaches reconcile discrepancies between computational and experimental bioactivity data?
- Validation assays : Compare molecular docking predictions (e.g., HDAC8 inhibition) with in vitro enzymatic assays (IC₅₀ measurements). Adjust force field parameters in docking software to better reflect ligand-protein dynamics .
- Mutational studies : Introduce point mutations in target proteins (e.g., HDAC8) to validate binding site hypotheses derived from docking .
Q. How to elucidate the mechanism of action in HDAC inhibition?
- Protein-ligand docking : Use crystal structures (e.g., PDB: 1T69 for HDAC8) to model binding modes. Grid-based docking in software like AutoDock Vina identifies key interactions (e.g., Zn²⁺ coordination) .
- Kinetic assays : Measure time-dependent inhibition via fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC) to distinguish competitive vs. non-competitive mechanisms .
Q. How to address low yields in multi-step synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
